N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Beschreibung
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is characterized by its unique structure, which includes a cyclooctyl group, a methyl group, a phenyl group, and an isoxazolecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-14-17(18(21-23-14)15-10-6-5-7-11-15)19(22)20-16-12-8-3-2-4-9-13-16/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
JBIDVSHIZLAAOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of cyclooctylamine with 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylate: This compound has a similar structure but differs in the functional group attached to the isoxazole ring.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylic acid: This compound has a carboxylic acid group instead of an amide group.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxyl chloride: This compound contains a chloride group, making it more reactive in certain chemical reactions.
These comparisons highlight the unique properties of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, such as its specific functional groups and reactivity, which make it valuable for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
